2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC20238969
Molecular Formula: C20H18F2N2O2S
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18F2N2O2S |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 2,6-difluoro-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C20H18F2N2O2S/c21-18-10-6-11-19(22)20(18)27(25,26)24(15-17-9-4-5-13-23-17)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2 |
| Standard InChI Key | YMPMDJPLQFCWNG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)S(=O)(=O)C3=C(C=CC=C3F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central 2,6-difluorobenzenesulfonamide group, with nitrogen atoms bonded to a phenethyl (C₆H₅CH₂CH₂–) and a pyridin-2-ylmethyl (C₅H₄N–CH₂–) moiety. Key structural attributes include:
The fluorine atoms at the 2- and 6-positions enhance metabolic stability and lipophilicity, critical for membrane permeability in drug candidates. The pyridine ring introduces π-π stacking potential, while the sulfonamide group serves as a hydrogen-bond acceptor .
Physicochemical Characteristics
Fluorination reduces polar surface area (PSA) compared to non-fluorinated analogs, improving bioavailability. Computational models predict a LogP of ~3.5, indicating moderate hydrophobicity . The compound’s melting point and solubility remain uncharacterized, but analogous sulfonamides typically exhibit melting points above 150°C and limited aqueous solubility .
Synthetic Pathways
Proposed Methodology
While no direct synthesis has been reported, convergent strategies from related sulfonamides suggest:
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Sulfonylation: React 2,6-difluorobenzenesulfonyl chloride with phenethylamine and pyridin-2-ylmethylamine in a stepwise manner .
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Coupling: Use Mitsunobu or nucleophilic substitution reactions to attach substituents to the sulfonamide nitrogen .
A hypothetical route is outlined below:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonamide formation | 2,6-DFBSCl, Et₃N, DCM, 0°C | 60–70% |
| 2 | N-Alkylation | Pyridin-2-ylmethyl chloride, K₂CO₃, DMF | 40–50% |
Challenges include regioselectivity in bis-alkylation and purification of the final product via HPLC .
Analytical Characterization
Spectroscopic Methods
| Technique | Purpose | Key Signals |
|---|---|---|
| ¹H NMR | Confirm substituent integration | δ 8.5 (pyridine-H), δ 7.3 (Ar-H) |
| ¹⁹F NMR | Verify fluorine positions | δ -110 ppm (ortho-F) |
| HPLC-MS | Assess purity and molecular ion | [M+H]⁺ at m/z 389.4 |
Chromatography
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as demonstrated for structurally related sulfonamides .
Challenges and Future Directions
Current limitations include:
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Biological data gaps: No in vitro or in vivo studies reported.
Priorities for future research should focus on:
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